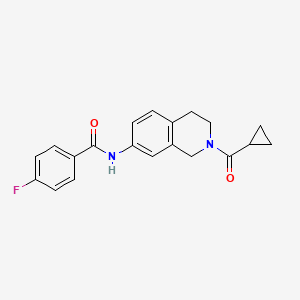

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide

Description

N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide is a synthetic organic compound characterized by a tetrahydroisoquinoline core substituted with a cyclopropanecarbonyl group at the 2-position and a 4-fluorobenzamide moiety at the 7-position. This compound is structurally related to bioactive molecules targeting neurological or metabolic pathways, though its specific biological activity remains under investigation. Its synthesis likely involves multi-step reactions, such as Friedel-Crafts acylation, nucleophilic substitutions, and amide coupling, as inferred from analogous compounds in the literature .

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2/c21-17-6-3-14(4-7-17)19(24)22-18-8-5-13-9-10-23(12-16(13)11-18)20(25)15-1-2-15/h3-8,11,15H,1-2,9-10,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJJJNORFBJRBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide is a compound of interest due to its potential biological activities. This article reviews the available literature focusing on its synthesis, biological activity, and the mechanisms through which it operates.

- Molecular Formula : C23H20N2O4

- Molecular Weight : 388.423 g/mol

- CAS Number : 1207006-54-9

Synthesis

The compound can be synthesized through various chemical reactions involving cyclopropanecarbonyl derivatives and tetrahydroisoquinoline structures. The synthesis typically involves the formation of amide bonds and may require specific reagents to enhance yield and purity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives with benzimidazole and benzothiazole structures have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung cancer) with IC50 values ranging from 2.12 to 6.75 µM depending on the structural modifications .

| Cell Line | IC50 (µM) | Assay Format |

|---|---|---|

| A549 | 2.12 ± 0.21 | 2D |

| HCC827 | 5.13 ± 0.97 | 2D |

| NCI-H358 | 0.85 ± 0.05 | 2D |

These results suggest that the compound could be a candidate for further development as an antitumor agent.

The proposed mechanism for the antitumor activity includes binding to DNA in the minor groove, which disrupts replication and transcription processes in cancer cells . Additionally, structural modifications such as the introduction of fluorine atoms have been shown to enhance binding affinity and selectivity towards cancerous cells while reducing toxicity towards normal cells.

Case Studies

- Case Study on Antitumor Efficacy :

- Cholinesterase Inhibition :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives, enabling comparative analysis of substituent effects on physicochemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Molecular Comparison

Key Observations

Substituent Effects on Lipophilicity: The trifluoromethyl group in the analog increases molecular weight (388.4 vs. 368.4) and lipophilicity compared to the target compound’s fluorine atom. This may enhance membrane permeability but reduce solubility.

Electronic and Steric Modifications: The 4-fluorobenzamide in the target compound provides moderate electron-withdrawing effects, which could stabilize the amide bond against hydrolysis.

Metabolic Stability: The cyclopropane ring in the target compound and analogs is expected to confer metabolic stability by resisting oxidative degradation.

Biological Implications :

- Sulfonamide-containing analogs (e.g., ) are common in enzyme inhibitors (e.g., carbonic anhydrase), suggesting possible applications in targeting proteases or receptors.

- Trimethoxybenzamide derivatives (e.g., ) are prevalent in anticancer and antimicrobial agents, indicating divergent biological pathways compared to fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.